

Physicochemical Properties of Luzopeptin C: A Technical Guide

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Compound of Interest

Compound Name: Luzopeptin C

Cat. No.: B1256992

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Introduction

Luzopeptin C is a member of the luzopeptin family of cyclic depsipeptides, which are known for their potent antitumor and antiviral activities. These compounds are characterized by a symmetrical structure featuring two quinoline chromophores attached to a central peptide core. Their mechanism of action involves the bisintercalation of their planar quinoline rings into the DNA double helix, leading to significant conformational changes and inhibition of DNA replication and transcription. **Luzopeptin C**, being the di-deacetylated derivative of Luzopeptin A, exhibits distinct biological activity, highlighting the critical role of the acetyl groups in the molecule's efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of **Luzopeptin C**, along with relevant experimental protocols and a visualization of its proposed mechanism of action.

Physicochemical Properties

The physicochemical properties of **Luzopeptin C** are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While experimentally determined data for some properties are limited, a combination of predicted and known values provides a foundational understanding.

Table 1: Physicochemical Properties of **Luzopeptin C**

Property	Value	Source
Chemical Formula	C60H74N14O22	PhytoBank[1]
Average Molecular Weight	1343.328 g/mol	PhytoBank[1]
Monoisotopic Molecular Weight	1342.510210079 g/mol	PhytoBank[1]
CAS Number	76110-01-5	PubChem[2]
Appearance	Not explicitly reported; likely a solid.	Inferred
Water Solubility (predicted)	0.041 g/L	PhytoBank[1]
logP (predicted)	-5.4	PhytoBank[1]
pKa (Strongest Acidic, predicted)	7.77	PhytoBank[1]
pKa (Strongest Basic, predicted)	-5.8	PhytoBank[1]
Hydrogen Bond Donor Count	10	PhytoBank[1]
Hydrogen Bond Acceptor Count	24	PhytoBank[1]
Rotatable Bond Count	8	PhytoBank[1]
Polar Surface Area	481 Å ²	PhytoBank[1]
Classification	Cyclic depsipeptide	PhytoBank[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of **Luzopeptin C**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies have been instrumental in confirming the primary structure and determining the three-dimensional conformation of luzopeptins in solution. These studies have revealed a C2-symmetric

macrocyclic scaffold. While specific data for **Luzopeptin C** is not detailed in the readily available literature, the general findings for the luzopeptin family are applicable.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of **Luzopeptin C**. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information, confirming the sequence of amino and hydroxy acids in the cyclic peptide core.
- **UV-Vis Spectroscopy:** The presence of the two quinoline chromophores in the **Luzopeptin C** structure gives it characteristic UV-Vis absorption properties. The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within these aromatic systems. These spectral properties are also useful for quantifying the concentration of **Luzopeptin C** in solution.

Experimental Protocols

Detailed experimental protocols specific to **Luzopeptin C** are not extensively published. However, based on its chemical class as a cyclic depsipeptide, standard methodologies can be applied.

Solubility Determination

Objective: To experimentally determine the aqueous solubility of **Luzopeptin C**.

Methodology (adapted from general protocols for sparingly soluble drugs):

- **Preparation of Saturated Solution:** An excess amount of **Luzopeptin C** is added to a known volume of purified water in a sealed container.
- **Equilibration:** The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- **Separation of Solid and Liquid Phases:** The saturated solution is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved solid.
- **Quantification:** The concentration of **Luzopeptin C** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

- Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating **Luzopeptin C** from its potential degradation products, thus indicating its stability under various stress conditions.

Methodology (adapted from general stability-indicating assay development):

- Forced Degradation Studies: **Luzopeptin C** is subjected to stress conditions as per ICH guidelines, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic stress.
- Chromatographic System:
 - Column: A reversed-phase C18 column is a common starting point.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve separation of the parent drug and its degradation products.
 - Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which helps in assessing peak purity.
- Method Development: The chromatographic conditions (e.g., gradient profile, flow rate, column temperature) are optimized to achieve adequate resolution between **Luzopeptin C** and all degradation products.
- Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Cytotoxicity Assay

Objective: To determine the cytotoxic potential of **Luzopeptin C** against a cancer cell line.

Methodology (adapted from general cytotoxicity assay protocols):

- **Cell Culture:** A suitable cancer cell line (e.g., a human breast or colon cancer cell line) is cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **Luzopeptin C** for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
- **Viability Assessment:** Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
- **Data Analysis:** The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

Luzopeptin C exerts its biological effects primarily through its interaction with DNA. As a bisintercalator, its two planar quinoline chromophores insert between the base pairs of the DNA double helix. This binding event is reported to have a preference for regions with alternating adenine (A) and thymine (T) residues and can lead to intramolecular cross-linking of the DNA. [3] This distortion of the DNA structure interferes with crucial cellular processes.

The binding of **Luzopeptin C** to DNA can trigger the DNA Damage Response (DDR) pathway, a complex signaling network that detects and responds to DNA lesions. While a specific signaling cascade for **Luzopeptin C** has not been fully elucidated, the general pathway initiated by DNA intercalators provides a likely model.

Proposed DNA Damage Response Pathway for **Luzopeptin C**.

Experimental Workflow for Studying DNA Intercalation

The following workflow outlines a general approach to characterizing the interaction of **Luzopeptin C** with DNA.

Experimental Workflow for Studying DNA Intercalation.

Conclusion

Luzopeptin C, as a DNA bisintercalating agent, represents a valuable scaffold for the development of novel therapeutics. While its antitumor activity is reported to be less potent than its acetylated analog, Luzopeptin A, a thorough understanding of its physicochemical properties is paramount for any further drug development efforts. This guide has summarized the currently available data and provided a framework of experimental protocols and mechanistic understanding to aid researchers in their investigation of this intriguing molecule. Further experimental validation of the predicted properties and a more detailed elucidation of its specific cellular signaling pathways will be crucial for unlocking the full therapeutic potential of **Luzopeptin C** and its derivatives.

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